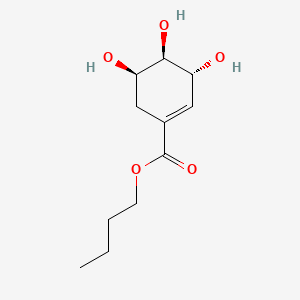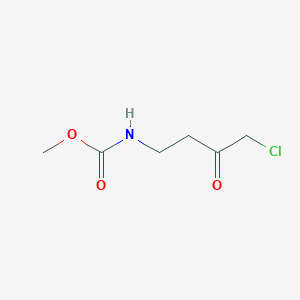
methyl N-(4-chloro-3-oxobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-chloro-3-oxobutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a methyl group, a chloro-substituted butyl chain, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-chloro-3-oxobutyl)carbamate typically involves the reaction of a chloro-substituted butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-oxobutylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(4-chloro-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-chloro-3-oxobutyric acid derivatives.
Reduction: Formation of 4-chloro-3-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-chloro-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N-(4-chloro-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the chloro-substituted butyl chain.
Ethyl N-(4-chloro-3-oxobutyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(4-chloro-3-oxobutyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl N-(4-chloro-3-oxobutyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxo functionality allows for targeted interactions in chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C6H10ClNO3 |
|---|---|
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
methyl N-(4-chloro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)8-3-2-5(9)4-7/h2-4H2,1H3,(H,8,10) |
InChI-Schlüssel |
UFGQIMIKXVVHTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


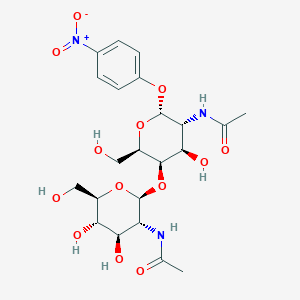
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
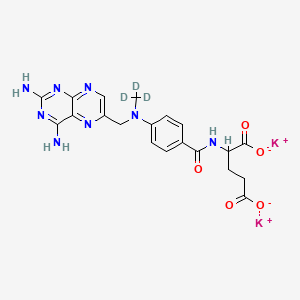
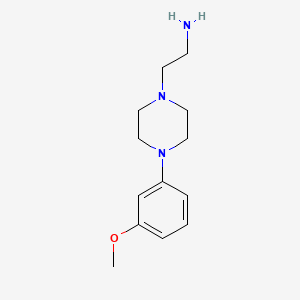

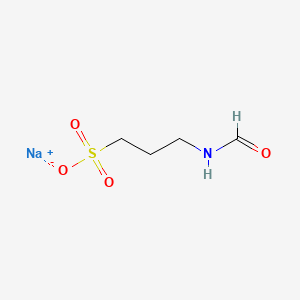

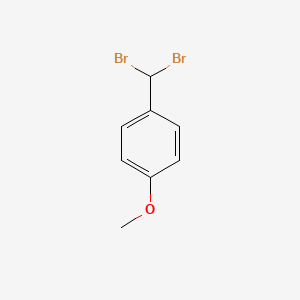
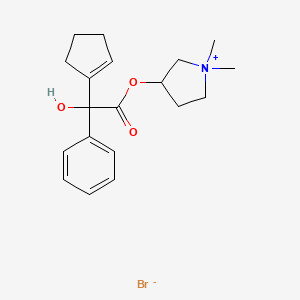
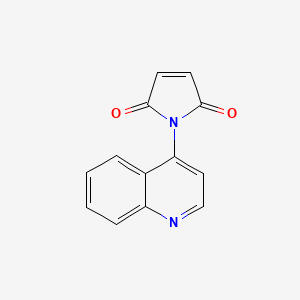
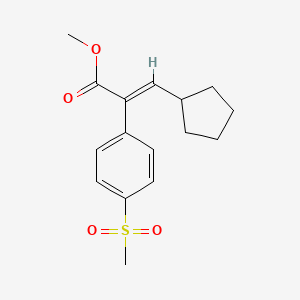
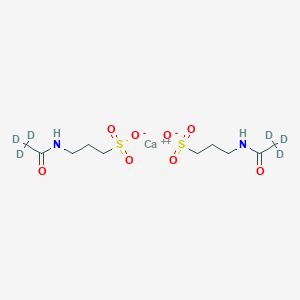
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
